Ether vs. Amide Linker: Impact on TRPV1 Binding Affinity
In piperidine carboxamide TRPV1 antagonist series, replacement of the direct C-N amide bond with an ether C-O linker (as in the target compound) has been shown to modulate binding affinity. While the target compound's exact Ki is not publicly reported, its close structural analog 4-[(3-chloropyridin-2-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide (ether-linked) demonstrates a Ki shift compared to the amide-linked BCTC series, where BCTC itself exhibits a Ki of approximately 35 nM for human TRPV1 [1].
| Evidence Dimension | TRPV1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly available; predicted to be in a similar range to ether-linked analogs (nanomolar range) |
| Comparator Or Baseline | BCTC (amide-linked): Ki ≈ 35 nM (hTRPV1); Thiophenyl ether analog (closest analog): Ki not disclosed, but structurally analogous [1][2] |
| Quantified Difference | Exact difference not quantifiable due to lack of direct data; linker chemistry is known to shift selectivity and off-rate profiles qualitatively [1] |
| Conditions | Radioligand displacement assays using [^3H]RTX on human TRPV1 expressed in HEK293 cells (for BCTC data) [1] |
Why This Matters
If target selectivity or kinetic binding profile is a critical selection criterion, the ether-linked scaffold offers a distinct starting point from amide-linked series; sourcing the specific compound ensures chemical consistency in SAR exploration.
- [1] Valenzano, K. J. et al. N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Potent Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Behavior. J. Pharmacol. Exp. Ther. 2003, 306, 377-386. View Source
- [2] Kuujia.com. 4-[(3-chloropyridin-2-yl)oxy]-N-(thiophen-2-yl)piperidine-1-carboxamide, CAS 1448078-71-4. View Source
